molecular formula C27H24N4O5 B2694193 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207023-84-4

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2694193
CAS-Nummer: 1207023-84-4
Molekulargewicht: 484.512
InChI-Schlüssel: RJXKJJSQEUKNPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group at position 7 and a 3-phenylpropyl chain at position 2. Quinazoline-dione derivatives are known for their diverse biological activities, including enzyme inhibition and herbicidal properties. The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity in agrochemicals .

Eigenschaften

CAS-Nummer

1207023-84-4

Molekularformel

C27H24N4O5

Molekulargewicht

484.512

IUPAC-Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O5/c1-34-20-13-19(14-21(16-20)35-2)24-29-25(36-30-24)18-10-11-22-23(15-18)28-27(33)31(26(22)32)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H,28,33)

InChI-Schlüssel

RJXKJJSQEUKNPO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione (CAS Number: 1040683-59-7) is a quinazoline derivative that has garnered interest due to its diverse biological activities. Quinazolines are known for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.

Structure and Properties

This compound features a complex structure comprising:

  • A quinazoline core
  • A 1,2,4-oxadiazole ring
  • A 3,5-dimethoxyphenyl group
  • A 3-phenylpropyl side chain

The molecular formula is C23H24N4O5C_{23}H_{24}N_{4}O_{5}, with a molecular weight of approximately 436.47 g/mol. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer proliferation and metastasis.
  • Receptor Modulation : Interaction with various receptors can alter signaling pathways related to cell growth and apoptosis.
  • DNA/RNA Interaction : The compound might interfere with nucleic acids, affecting gene expression.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound shows promise as an inhibitor of:

  • EGFR (Epidermal Growth Factor Receptor) : This receptor is often overexpressed in various cancers. Studies indicate that modifications in the quinazoline structure can enhance binding affinity and inhibitory potency against EGFR .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against:

  • Bacterial Strains : Various studies report that modifications in the quinazoline structure enhance antibacterial activity against Gram-positive bacteria .
  • Fungal Strains : The compound's structure may also confer antifungal activity, although specific data on this derivative's efficacy against fungi is limited .

Anti-inflammatory Activity

Quinazolines are known to possess anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits EGFR; potential for use in cancer therapy
AntimicrobialEffective against various bacterial strains
AntifungalPotential antifungal activity; further studies needed
Anti-inflammatoryMay inhibit inflammatory pathways; further validation required

Recent Advances

Recent studies have focused on synthesizing new derivatives of quinazolines to enhance their biological activities. For instance:

  • A study reported that certain modifications led to improved potency against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating strong inhibitory effects .

Wissenschaftliche Forschungsanwendungen

Overview

The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family and exhibits a complex structure that suggests potential biological activities. This article discusses its scientific research applications, focusing on its biological activities, potential therapeutic uses, and ongoing research directions.

Antimicrobial Activity

Research indicates that quinazoline derivatives have shown promise as antimicrobial agents. The core structure of quinazoline-2,4(1H,3H)-dione is known for its antibacterial properties. Studies have suggested that derivatives of this scaffold can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription. A recent study highlighted the synthesis of various quinazoline derivatives and their evaluation against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Some compounds demonstrated moderate to strong antibacterial activity compared to standard antibiotics .

Antitumor Potential

Quinazolines have been extensively studied for their antitumor properties. The structural modifications in compounds like 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione may enhance their efficacy against various cancer cell lines. The presence of the oxadiazole moiety is particularly interesting as it has been associated with increased cytotoxicity in cancer models . Future studies could explore this compound's ability to induce apoptosis in cancer cells or inhibit tumor growth in vivo.

Neuroprotective Effects

Preliminary studies suggest that certain quinazoline derivatives may exhibit neuroprotective effects. Given the increasing incidence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, compounds that can modulate neuroinflammation or protect neuronal cells from oxidative stress are of significant interest. The potential application of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione in this area remains to be fully explored through targeted research .

Anticonvulsant Properties

The structural characteristics of this compound may also suggest anticonvulsant activity similar to other quinazoline derivatives known for their use in treating epilepsy. Investigating its effects on neuronal excitability and seizure models could provide insights into its potential therapeutic applications in neurology .

Future Research Directions

Given the promising biological activities associated with quinazoline derivatives:

  • In Vitro Studies : Conducting detailed in vitro assays to evaluate the compound's efficacy against specific bacterial strains and cancer cell lines.
  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to establish safety profiles and therapeutic windows.
  • Mechanistic Studies : Exploring the molecular mechanisms underlying the observed biological activities could lead to the identification of new therapeutic targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

The following table and analysis compare the target compound with key analogs based on structural features, substituents, and reported activities.

Compound Name Core Structure Key Substituents Reported Activity Mechanism (Hypothesized) References
7-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 1,2,4-Oxadiazole, 3,5-dimethoxyphenyl, 3-phenylpropyl Not explicitly reported (inferred: herbicidal) Potential AHAS inhibition or oxidative stress induction
Imazaquin Imidazolinone Quinolinecarboxylic acid Herbicidal (soybean crops) Acetohydroxyacid synthase (AHAS) inhibition
Imazapyr Imidazolinone Pyridinecarboxylic acid Non-selective herbicide AHAS inhibition
Tridiphane Oxirane 3,5-Dichlorophenyl, trichloroethyl Herbicide synergist Glutathione S-transferase inhibition
Cloprop Phenoxypropanoic acid 3-Chlorophenoxy Plant growth regulator Auxin-like activity

Key Observations:

Structural Divergence: The target compound’s quinazoline-dione core differs from the imidazolinone rings in imazaquin and imazapyr, which are established AHAS inhibitors. Quinazoline derivatives, however, are known to interact with enzymes like dihydrofolate reductase or kinases, suggesting a possible alternative mechanism .

Substituent Analysis :

  • The 3,5-dimethoxyphenyl group on the oxadiazole ring could enhance electron-rich aromatic interactions, similar to the chlorophenyl groups in tridiphane.
  • The 3-phenylpropyl chain may increase lipophilicity, analogous to alkyl chains in lipid-targeting herbicides.

Its mechanism might involve oxidative stress induction or interference with nucleic acid synthesis, as seen in other quinazoline derivatives. Tridiphane’s role as a synergist highlights the importance of substituent chemistry in modulating activity; the target compound’s dimethoxy groups could similarly influence synergism or selectivity.

Research Findings and Limitations

  • Herbicidal Potential: While imidazolinones (e.g., imazaquin) are well-characterized AHAS inhibitors, quinazoline-diones are less studied in this context. Preliminary studies on quinazoline derivatives suggest activity against plant-specific targets like protoporphyrinogen oxidase (PPO), but experimental validation is needed for the target compound .
  • Synthetic Challenges: The 1,2,4-oxadiazole ring synthesis typically requires harsh conditions (e.g., cyclization of amidoximes), which may affect scalability compared to imidazolinones.
  • Ecotoxicity Considerations : The 3-phenylpropyl group’s persistence in soil could raise environmental concerns, akin to issues with legacy herbicides like cloprop .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of this compound?

The synthesis involves cyclocondensation of intermediates (e.g., N’-benzoyl derivatives) in phosphorous oxychloride, followed by hydrolysis and alkylation with functionalized chlorides (e.g., benzyl chlorides or oxadiazole-containing reagents). To improve yield, consider varying reaction temperatures (e.g., controlled reflux) and stoichiometric ratios of alkylating agents. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the pure product .

Q. How can researchers design initial bioactivity screening for antimicrobial potential?

Use standardized microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in broth microdilution assays. Prepare serial dilutions of the compound (1–256 µg/mL) in DMSO, and measure minimum inhibitory concentrations (MICs) after 24-hour incubation. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments to ensure reproducibility .

Q. What physicochemical characterization techniques are essential for this compound?

  • pKa determination : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH) as a titrant. Calculate half-neutralization potentials (HNPs) from titration curves to derive pKa values .
  • Spectroscopic analysis : Use 1H^1H/13C^13C NMR to confirm substituent positions and LC-MS for molecular weight validation.

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SARs) for antimicrobial activity?

Employ molecular docking (e.g., AutoDock Vina) to simulate interactions between the compound and bacterial targets (e.g., DNA gyrase). Parameterize force fields using density functional theory (DFT) for accurate electronic structure predictions. Compare binding energies of analogs to identify critical substituents (e.g., dimethoxyphenyl vs. phenylpropyl groups) .

Q. What strategies resolve contradictions in bioactivity data across different microbial strains?

Apply multivariate statistical analysis (e.g., principal component analysis) to correlate structural features with activity profiles. Investigate membrane permeability differences using logP calculations or in vitro Caco-2 cell assays. Validate hypotheses with targeted synthesis of analogs (e.g., replacing the oxadiazole ring with triazoles) .

Q. How can researchers design analogs to improve metabolic stability?

Introduce electron-withdrawing groups (e.g., -CF3_3) to the phenylpropyl chain to reduce oxidative metabolism. Assess stability in liver microsome assays (human/rat) with LC-MS quantification of parent compound degradation over time. Use QSAR models to prioritize analogs with predicted half-life >2 hours .

Q. What advanced spectroscopic methods validate molecular interactions in solution?

  • NMR titration experiments : Monitor chemical shift changes in 1H^1H NMR upon addition of a target protein or DNA to identify binding sites.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) using immobilized bacterial enzymes .

Q. How can synergistic effects with existing antimicrobials be systematically evaluated?

Conduct checkerboard assays to determine fractional inhibitory concentration indices (FICIs). Combine the compound with sub-inhibitory concentrations of β-lactams or fluoroquinolones. Synergy is defined as FICI ≤0.5. Confirm results with time-kill curves to assess bactericidal dynamics .

Q. What theoretical frameworks guide mechanistic studies of its bioactivity?

Link experimental data to the "lock-and-key" model for enzyme inhibition or the "chemo-centric" framework for redox-active compounds. Use molecular dynamics simulations to explore conformational changes in target proteins upon binding .

Q. How can AI-driven platforms optimize reaction conditions for scale-up?

Integrate COMSOL Multiphysics with machine learning algorithms to simulate heat/mass transfer in batch reactors. Train models on historical synthesis data (e.g., temperature, solvent polarity) to predict optimal conditions for gram-scale production while minimizing byproducts .

Q. Tables

Parameter Method Key Consideration
Synthetic Yield OptimizationCyclocondensation/AlkylationStoichiometric control of POCl3_3
pKa DeterminationPotentiometric Titration (TBAH)Solvent dielectric constant effects
Synergy AssessmentCheckerboard AssayFICI interpretation thresholds

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.